molecular formula C34H28Cl2O5 B13852603 trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid

trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Cat. No.: B13852603
M. Wt: 587.5 g/mol
InChI Key: BHEIAJZEFGBHPA-IZIWFBKSSA-N
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Description

“Trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid” is a complex organic compound that belongs to the class of synthetic pyrethroids. These compounds are widely used in various applications, including agriculture, medicine, and industry, due to their potent biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid typically involves multiple steps, including the formation of the cyclopropane ring, esterification, and the introduction of phenoxyphenyl groups. Common reagents used in these reactions include dichloromethane, sodium hydroxide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The phenoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model compound to study reaction mechanisms and the effects of various substituents on chemical reactivity.

Biology

In biological research, it may be used to study its effects on various biological systems, including its potential as an insecticide or its interactions with biological membranes.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or its use as a drug delivery agent.

Industry

In industry, this compound may be used in the formulation of pesticides, coatings, and other products that require specific chemical properties.

Mechanism of Action

The mechanism of action of trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Permethrin: Another synthetic pyrethroid with similar insecticidal properties.

    Cypermethrin: Known for its high potency and broad-spectrum activity.

    Deltamethrin: A highly effective insecticide with a different chemical structure but similar mode of action.

Uniqueness

Trans-3-Oxo-1,2-bis(3-phenoxyphenyl)ethyl ester 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid is unique due to its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C34H28Cl2O5

Molecular Weight

587.5 g/mol

IUPAC Name

[2-oxo-1,2-bis(3-phenoxyphenyl)ethyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C34H28Cl2O5/c1-34(2)28(21-29(35)36)30(34)33(38)41-32(23-12-10-18-27(20-23)40-25-15-7-4-8-16-25)31(37)22-11-9-17-26(19-22)39-24-13-5-3-6-14-24/h3-21,28,30,32H,1-2H3/t28-,30+,32?/m1/s1

InChI Key

BHEIAJZEFGBHPA-IZIWFBKSSA-N

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C=C(Cl)Cl)C

Origin of Product

United States

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